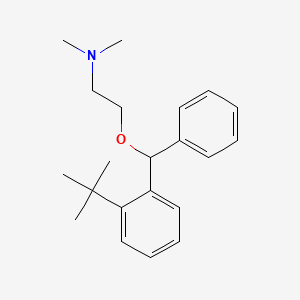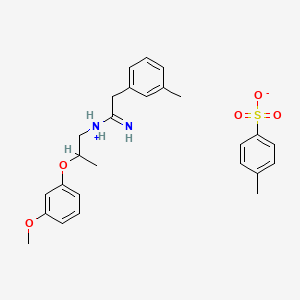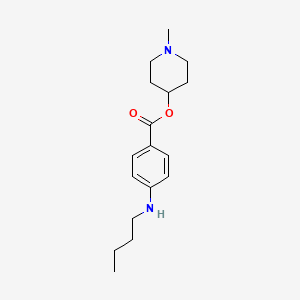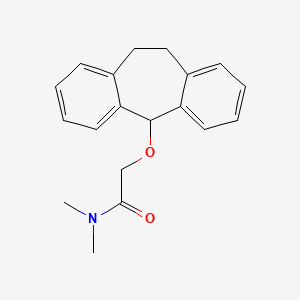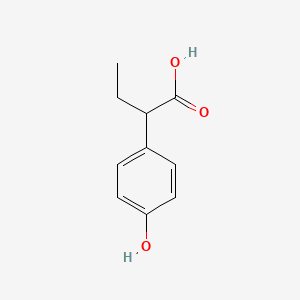
2-Isopropylsuccinic acid
説明
2-Isopropylsuccinic acid is a dicarboxylic acid that belongs to the family of succinic acids. It is a white crystalline solid that is soluble in water and commonly used in scientific research.
科学的研究の応用
1. Synthesis and Mass Spectrometry
2-Isopropylsuccinic acid derivatives, specifically 2- and 3-isopropylthio/phenylthiosuccinic acid 4-methyl/isopropyl esters, are synthesized through Michael additions and alcoholysis. These compounds demonstrate unique mass spectrometric behavior, showing tendencies to eliminate various groups from their molecular ions under electron impact ionization (Xu, Wang, Zhang, & Huang, 2000).
2. Microbial Production for Disease Prevention and Treatment
A derivative of isocitric acid, which is structurally related to 2-isopropylsuccinic acid, has been researched for its potential in disease prevention and treatment. Microbial synthesis using strains of Yarrowia lipolytica has been explored for efficient production and applications in pharmacology (Kamzolova & Morgunov, 2019).
3. Polymerization Catalysts
2,3-Dialkyl-substituted succinates, closely related to 2-isopropylsuccinic acid, have been used in synthesizing catalysts for propylene polymerization. Diethyl 2,3-diisobutylsuccinate, prepared through a specific condensation process, is a notable example for use in titanium–magnesium catalysts, influencing polypropylene's molecular mass distribution (Nechepurenko et al., 2021).
4. Environmental and Health Implications
Research on isoprostanes, which are related to the peroxidation of compounds like 2-isopropylsuccinic acid, indicates their role as biomarkers in various diseases. Elevated levels of F2-isoprostanes suggest strong links to diseases associated with lipid peroxidation, such as atherosclerosis and inflammation (Cracowski, Durand, & Bessard, 2002).
5. Therapeutic Applications
Compounds like meso-2,3-dimercaptosuccinic acid, structurally related to 2-isopropylsuccinic acid, have been studied for their therapeutic efficacy in cases like sub-chronic arsenic intoxication in rats. Various diester derivatives have shown potential in decreasing arsenic content in blood and tissues, suggesting potential medical applications (Flora et al., 1997).
6. Biochemical Applications in Drug Discovery
Research into allosteric modifiers of hemoglobin has included the study of 2-(aryloxy)-2-methylpropionic acids, chemically akin to 2-isopropylsuccinic acid. These studies are crucial for developing treatments requiring modulation of oxygen supply, such as in ischemia and stroke (Randad et al., 1991).
作用機序
Target of Action
2-Isopropylsuccinic acid, also known as 2-Hydroxy-2-isopropylsuccinic acid , is an organic compound that is a derivative of malic acid It is known to be an intermediate formed during leucine biosynthesis .
Mode of Action
It is known to be involved in the biosynthesis of leucine, an essential amino acid . The compound interacts with its targets in the biochemical pathway, leading to the production of leucine.
Biochemical Pathways
2-Isopropylsuccinic acid is involved in several biochemical pathways. It plays a crucial role in the biosynthesis of leucine . It is also involved in the metabolic pathways of valine, leucine, and isoleucine .
Pharmacokinetics
It is known that the compound is soluble in water, ethanol, and ether , which suggests that it may be readily absorbed and distributed in the body. The metabolism and excretion of the compound would depend on various factors, including the specific biochemical pathways it is involved in .
Result of Action
The molecular and cellular effects of 2-Isopropylsuccinic acid’s action are primarily related to its role in the biosynthesis of leucine . By participating in this pathway, the compound contributes to the production of this essential amino acid, which is crucial for protein synthesis and other metabolic processes.
Action Environment
The action, efficacy, and stability of 2-Isopropylsuccinic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and, consequently, its absorption and distribution . Additionally, factors such as temperature and the presence of other substances can impact the compound’s stability and its interactions with its targets .
特性
IUPAC Name |
2-propan-2-ylbutanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-4(2)5(7(10)11)3-6(8)9/h4-5H,3H2,1-2H3,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKAFKUROUOLPOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30281047 | |
| Record name | 2-ISOPROPYLSUCCINIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30281047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isopropylsuccinic acid | |
CAS RN |
2338-45-6 | |
| Record name | NSC19884 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19884 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-ISOPROPYLSUCCINIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30281047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(propan-2-yl)butanedioic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




